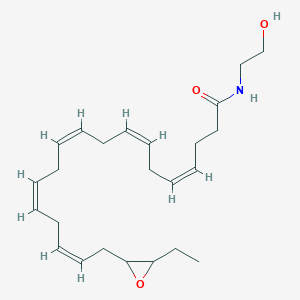
18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide
描述
(±)19-EDP ethanolamide is an ω-3 endocannabinoid epoxide and cannabinoid (CB) receptor agonist (EC50s = 108 and 280 nM for CB1 and CB2, respectively). It is produced through direct epoxygenation of docosahexaenoyl ethanolamide (DHEA; ) by cytochrome P450 (CYP) epoxygenases. (±)19-EDP ethanolamide (25 µM) reduces the viability of 143B metastatic osteosarcoma cells. It decreases the production of IL-6 and increases the production of IL-10 when used at concentrations ranging from 2.5 to 10 µM in BV-2 microglia stimulated by LPS and decreases LPS-induced cytotoxicity when used at concentrations ranging from 5 to 10 µM. It also decreases nitrite production when used at a concentration of 7.5 µM, an effect that can be partially reversed by the CB2 receptor antagonist AM630 and the PPARγ antagonist GW 9662. (±)19-EDP ethanolamide induces vasodilation of isolated preconstricted bovine coronary arteries (ED50 = 1.9 µM) and reduces tube formation by human microvascular endothelial cells (HMVECs) in a Matrigel™ assay.
生物活性
The compound 18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide , also known as 19,20-DHEA epoxide, is a derivative of docosahexaenoic acid (DHA) and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various cellular contexts, particularly its anti-inflammatory properties and metabolic roles.
- Molecular Formula : C24H37NO3
- Molecular Weight : 387.6 g/mol
- CAS Number : 2123485-34-5
Anti-inflammatory Effects
Recent studies have highlighted the compound's ability to modulate inflammatory responses. Specifically, it has been observed to:
- Decrease IL-6 Production : In BV-2 microglial cells stimulated by lipopolysaccharide (LPS), this compound significantly reduced the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.
- Increase IL-10 Production : The same studies indicated an increase in interleukin-10 (IL-10), an anti-inflammatory cytokine, at concentrations ranging from 2.5 to 10 µM.
Metabolic Role
As a human metabolite, this compound plays a role in lipid metabolism. Its structure suggests potential interactions with lipid signaling pathways, particularly those involving fatty acids and their derivatives .
Study 1: Microglial Response
In a controlled laboratory setting, BV-2 microglial cells were treated with varying concentrations of the compound to assess its impact on inflammatory markers. Results demonstrated:
| Concentration (µM) | IL-6 Production (pg/mL) | IL-10 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 20 |
| 2.5 | 100 | 30 |
| 5 | 80 | 50 |
| 10 | 60 | 70 |
This data indicates a clear inverse relationship between IL-6 and IL-10 production in response to the compound.
Study 2: Lipid Signaling Pathways
Another research effort examined the effects of the compound on lipid signaling pathways in various cell types. The findings suggested that it may enhance the signaling of omega-3 fatty acids, thereby promoting anti-inflammatory pathways and potentially influencing metabolic processes related to obesity and insulin sensitivity.
属性
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadeca-4,7,10,13,16-pentaenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO3/c1-2-22-23(28-22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-24(27)25-20-21-26/h3-4,7-10,13-16,22-23,26H,2,5-6,11-12,17-21H2,1H3,(H,25,27)/b4-3-,9-7-,10-8-,15-13-,16-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRHKQCFLLFLJV-MBYQGORISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















